molecular formula C14H27N3O2 B7987312 (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine

(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine

Cat. No.: B7987312
M. Wt: 269.38 g/mol
InChI Key: AXSZRIFILNLUSR-LLVKDONJSA-N
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Description

®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C14H27N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group. The process generally starts with the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with 3-aminopyrrolidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for ®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine is unique due to its specific stereochemistry and Boc protection, which provide distinct reactivity and stability compared to its analogs. This makes it particularly valuable in asymmetric synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 4-[(3R)-3-aminopyrrolidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10,15H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSZRIFILNLUSR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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